molecular formula C25H34Br2N6O B12612420 Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-18-1

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-

Cat. No.: B12612420
CAS No.: 649740-18-1
M. Wt: 594.4 g/mol
InChI Key: SXTRRJUPTSUUMK-UHFFFAOYSA-N
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Description

The compound Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- features a urea core symmetrically substituted with two 3-bromophenyl groups and two 4-methylpiperazinylmethyl moieties. Its molecular weight is approximately 600.4 g/mol (calculated based on constituent groups: urea [60] + 2×[3-bromophenyl (157) + 4-methylpiperazinyl (113.2)]).

Properties

CAS No.

649740-18-1

Molecular Formula

C25H34Br2N6O

Molecular Weight

594.4 g/mol

IUPAC Name

1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]urea

InChI

InChI=1S/C25H34Br2N6O/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34)

InChI Key

SXTRRJUPTSUUMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

The structure features two bromophenyl groups and a piperazine moiety, contributing to its biological activity.

Preparation Methods

The synthesis of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be achieved through several methods. Below are the most notable preparation routes identified from various sources.

Synthesis from 1-(3-Bromophenyl)-4-Methylpiperazine

This method involves the reaction of 1-(3-bromophenyl)-4-methylpiperazine with urea under controlled conditions.

Procedure :
  • Reagents :

    • 1-(3-bromophenyl)-4-methylpiperazine
    • Urea
    • Solvent (e.g., DMSO or toluene)
    • Base (e.g., sodium hydroxide)
  • Reaction Conditions :

    • The reaction is typically carried out at elevated temperatures (60-100 °C) for several hours.
    • Stirring under inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.
  • Yield :

    • Yields can vary but are reported to be around 70-80% based on the purity of starting materials and reaction conditions.

Alternative Synthetic Route via Bromination

Another approach involves the bromination of phenyl groups followed by coupling with piperazine and urea.

Procedure :
  • Reagents :

    • An appropriate phenol derivative
    • Bromine or brominating agent
    • Piperazine
    • Urea
  • Reaction Steps :

    • Brominate the phenol derivative to introduce bromine at the para position.
    • React the brominated product with piperazine to form an intermediate.
    • Finally, couple this intermediate with urea under basic conditions.
  • Yield :

    • This method can yield similar results (70-75%) depending on the efficiency of each step.

General Reaction Scheme

Step Reagent(s) Conditions Product
1 Urea + Brominated Phenyl Compound Heat, Base Intermediate
2 Intermediate + Piperazine Heat, Inert Atmosphere Final Product

Characterization of Product

After synthesis, the product should be characterized using techniques such as:

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel materials .

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazinyl group is particularly interesting for its potential interactions with biological targets .

Medicine

Medicinally, compounds with similar structures have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The bromophenyl and piperazinyl groups are known to enhance the bioactivity of molecules .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action for Urea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromophenyl groups can participate in π-π stacking interactions, while the piperazinyl group can form hydrogen bonds with biological molecules .

Comparison with Similar Compounds

N,N′-bis(3-bromophenyl)-substituted Benzene-1,3-diamines (Compounds A, B, C)

Structural Similarities :

  • Compounds A, B, and C () share the N,N′-bis(3-bromophenyl) motif but differ in the substituents on the benzene-1,3-diamine core:
    • A : 4-methylphenyl
    • B : 4-methoxyphenyl
    • C : 4-tert-butylphenyl
  • Unlike the urea compound, these lack the urea core and 4-methylpiperazinyl groups.

Physicochemical Properties :

  • The tert-butyl group in C increases steric bulk and hydrophobicity compared to the 4-methylpiperazinyl groups in the urea compound, which likely enhance aqueous solubility.
  • Methoxy groups in B improve solubility via polarity but reduce metabolic stability compared to bromine substituents .

Imatinib Mesylate

Structural Similarities :

  • Contains a 4-methyl-1-piperazinylmethyl group attached to a benzamide core ().
  • Lacks the urea core and bromophenyl substituents.

Physicochemical Properties :

  • Molecular weight: 589.7 g/mol (vs. 600.4 g/mol for the urea compound).
  • Freely soluble in 0.1N HCl and methanol, suggesting the piperazinyl group enhances solubility in acidic and polar solvents .

Urea-Based Pesticides (Bromuron, Metobromuron)

Structural Similarities :

  • Bromuron (N’-(4-bromophenyl)-N,N-dimethylurea) and metobromuron (N’-(4-bromophenyl)-N-methoxy-N-methylurea) share a urea core with bromophenyl substituents ().
  • Simpler structures: single bromophenyl group vs. bis-substituted urea compound.

Physicochemical Properties :

  • Lower molecular weights (~260–280 g/mol) compared to the urea compound, increasing volatility and absorption rates.
  • The methoxy group in metobromuron enhances solubility but reduces persistence compared to the urea compound’s piperazinyl groups .

Netupitant

Structural Similarities :

  • Contains a 4-methylpiperazinyl group linked to a pyridine core ().
  • Molecular weight: 478.61 g/mol , lower than the urea compound.

Phenol, 2,6-bis[(4-methyl-1-piperazinyl)methyl]-4-nitro-

Structural Similarities :

  • Features two 4-methylpiperazinylmethyl groups on a phenol core ().
  • Nitro group introduces strong electron-withdrawing effects, absent in the urea compound.

Physicochemical Properties :

  • Molecular weight: 363.45 g/mol . Nitro group reduces basicity compared to the urea compound’s bromophenyl groups, altering solubility and reactivity .

Biological Activity

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- (CAS: 649740-18-1) is a chemical compound that has garnered attention for its potential biological activities. This compound's structure includes two bromophenyl groups and a piperazinyl moiety, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H34Br2N6O
  • Molecular Weight : 594.38506 g/mol
  • Appearance : Solid

The compound's unique structure positions it as a candidate for various biological applications, particularly in antimicrobial research.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of urea derivatives, including Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-. A notable study evaluated several urea derivatives against various bacterial strains, revealing significant growth inhibition against Acinetobacter baumannii , a pathogen known for its resistance to multiple antibiotics. The results indicated that certain urea derivatives exhibited up to 94.5% growth inhibition against this bacterium .

Table 1: Antimicrobial Activity of Urea Derivatives

Compound IDBacterial Strain% Inhibition
3lAcinetobacter baumannii94.5
3cKlebsiella pneumoniaeModerate
3kStaphylococcus aureusModerate
3aEscherichia coliPoor

The mechanism by which Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- exerts its antimicrobial effects is not fully elucidated. However, molecular docking studies suggest that the compound interacts with bacterial enzymes and cell membranes, disrupting essential cellular processes . The presence of the piperazine ring is thought to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

Study on Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various urea derivatives and tested them against several pathogens. The promising results for Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- highlighted its potential as an antimicrobial agent. The study emphasized the need for further investigation into structure-activity relationships to optimize efficacy and reduce toxicity .

Clinical Relevance

While laboratory studies provide valuable insights into the biological activity of this compound, clinical data remains scarce. Future research should focus on in vivo studies to assess the therapeutic potential and safety profile of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- in clinical settings.

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